![molecular formula C18H19N5O4 B163337 (4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate CAS No. 131402-47-6](/img/structure/B163337.png)
(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate involves the inhibition of several kinases. CDKs are involved in the regulation of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. GSK-3 is involved in the regulation of glycogen synthesis and cell survival, and its inhibition can lead to decreased cell proliferation. Aurora kinases are involved in the regulation of mitosis, and their inhibition can lead to mitotic arrest and cell death.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate have been extensively studied. It has been found to exhibit potent anticancer activity in vitro and in vivo. It has also been found to exhibit anti-inflammatory and neuroprotective effects. However, further studies are required to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of (4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate for lab experiments include its potency, selectivity, and ease of synthesis. However, its limitations include its poor solubility in aqueous solutions and its potential toxicity.
Orientations Futures
There are several future directions for the study of (4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate. These include:
1. Further optimization of the synthesis method to improve yields and purity of the compound.
2. Investigation of its potential applications in other fields of scientific research, such as neurodegenerative diseases and autoimmune disorders.
3. Development of novel drug delivery systems to improve its solubility and bioavailability.
4. Investigation of its potential synergistic effects with other anticancer drugs.
5. Investigation of its potential toxicity and safety profile in vivo.
Conclusion:
In conclusion, (4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate is a promising compound with potential applications in various fields of scientific research. Its potent inhibitory activity against several kinases makes it a promising candidate for the development of anticancer drugs. However, further studies are required to fully understand its biochemical and physiological effects and to optimize its potential applications.
Méthodes De Synthèse
The synthesis of (4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate involves the reaction of 4-(morpholin-4-ylmethyl)benzoic acid with 4,6-dichloro-5-nitropyrimidine in the presence of a base. The resulting intermediate is then treated with hydrazine hydrate to yield the final product. This method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent inhibitory activity against several kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and Aurora kinases. This makes it a promising candidate for the development of anticancer drugs.
Propriétés
Numéro CAS |
131402-47-6 |
|---|---|
Nom du produit |
(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate |
Formule moléculaire |
C18H19N5O4 |
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate |
InChI |
InChI=1S/C18H19N5O4/c24-17-15-9-21-23(16(15)19-11-20-17)12-27-18(25)14-3-1-13(2-4-14)10-22-5-7-26-8-6-22/h1-4,9,11H,5-8,10,12H2,(H,19,20,24) |
Clé InChI |
IFPFFRWARBDVJY-UHFFFAOYSA-N |
SMILES isomérique |
C1COCCN1CC2=CC=C(C=C2)C(=O)OCN3C4=NC=NC(=O)C4=CN3 |
SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)OCN3C4=C(C=N3)C(=O)NC=N4 |
SMILES canonique |
C1COCCN1CC2=CC=C(C=C2)C(=O)OCN3C4=NC=NC(=O)C4=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



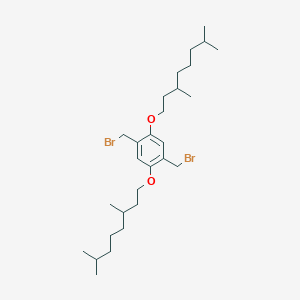
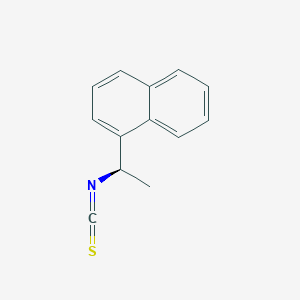
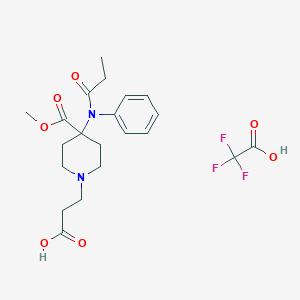
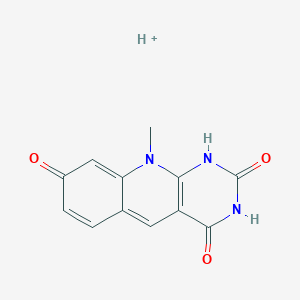
![1-[2-(Trifluoromethyl)phenyl]piperazin-1-ium;chloride](/img/structure/B163268.png)
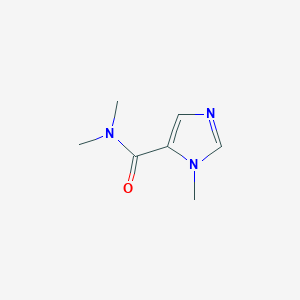
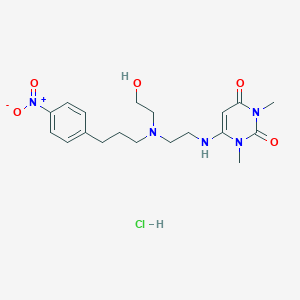
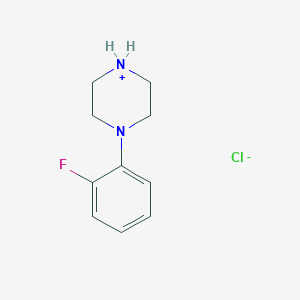
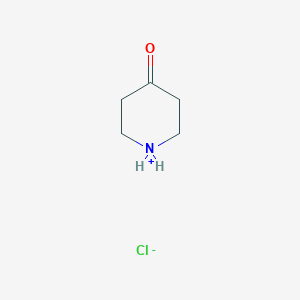
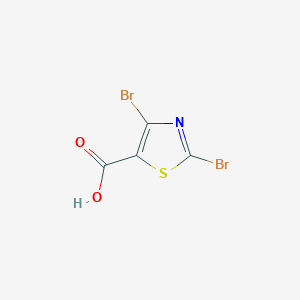
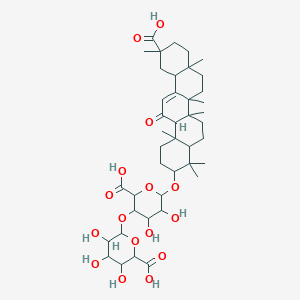
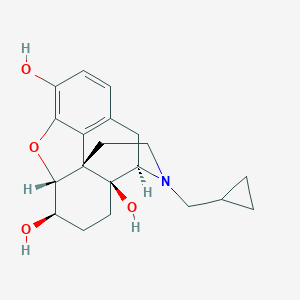
![tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B163290.png)
![2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B163297.png)